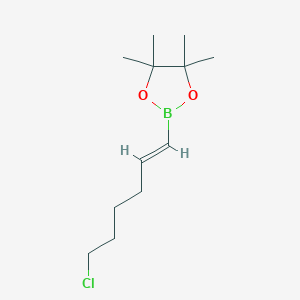

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester

説明

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester (CAS 197313-32-9) is an organoboron compound with the molecular formula C₁₂H₂₂BClO₂ and a molecular weight of 244.57 g/mol . Its structure features a hexenyl chain with a chlorine substituent at the 6th position and a pinacol ester group, which enhances stability and solubility compared to the parent boronic acid. The trans configuration of the double bond and the chloro substituent make it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for introducing alkenyl-chloride moieties into complex molecules .

特性

IUPAC Name |

2-[(E)-6-chlorohex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10-14/h7,9H,5-6,8,10H2,1-4H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLLXXDZTUGLB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydroboration of 6-Chloro-1-hexyne

A widely reported method involves the hydroboration of 6-chloro-1-hexyne using pinacolborane (HBpin) in the presence of transition metal catalysts. The reaction proceeds via anti-Markovnikov addition, where the boron atom attaches to the terminal carbon of the alkyne. Catalysts such as [Rh(COD)Cl]₂ or Pt-based complexes (e.g., Karstedt catalyst) are employed to achieve stereoselectivity.

Reaction Conditions

-

Substrate: 6-Chloro-1-hexyne (1.0 equiv.)

-

Borane Source: HBpin (1.2 equiv.)

-

Catalyst: [Rh(COD)Cl]₂ (2 mol%)

-

Solvent: Tetrahydrofuran (THF), reflux

-

Time: 12–24 hours

The trans-configuration arises from the syn-addition of boron and hydrogen to the triple bond, followed by isomerization under catalytic conditions. Nuclear magnetic resonance (NMR) analysis confirms the E-geometry, with characteristic coupling constants ( = 16–18 Hz) observed in the ¹H spectrum.

Suzuki-Miyaura Cross-Coupling of Preformed Boronic Acids

Coupling with Vinyl Chlorides

An alternative route utilizes Suzuki-Miyaura coupling between a preformed boronic acid and 6-chloro-1-hexene. This method requires palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to facilitate the transmetalation and reductive elimination steps.

Typical Protocol

-

Boronic Acid: trans-1-Hexenylboronic acid (1.5 equiv.)

-

Electrophile: 1-Chlorohex-5-ene (1.0 equiv.)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv.)

-

Solvent: Dimethoxyethane (DME), 85°C

The reaction’s success hinges on the stability of the boronic acid under basic conditions. Gas chromatography (GC) analysis reveals minor byproducts (<5%), including homocoupled alkenes, which are removed via silica gel chromatography.

Transesterification of Boronic Esters

Pinacol Exchange Reactions

Transesterification offers a route to modify the protecting group on boron. Starting from methyl boronic acid pinacol ester, the chlorohexenyl group is introduced via nucleophilic substitution.

Procedure

-

Starting Material: Methyl boronic acid pinacol ester (1.0 equiv.)

-

Nucleophile: 6-Chloro-1-hexenylmagnesium bromide (1.2 equiv.)

-

Conditions: THF, −78°C to room temperature

-

Workup: Aqueous NH₄Cl, extraction with diethyl ether

¹¹B NMR spectroscopy shows a sharp singlet at δ 30–32 ppm, confirming the tetracoordinated boron species. The absence of free boronic acid (δ 18–20 ppm) validates complete transesterification.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.6 | 75 |

| DME | 7.2 | 68 |

| Toluene | 2.4 | 45 |

Polar aprotic solvents like THF stabilize intermediates, enhancing yields.

Catalyst Loading

Reducing Pd catalyst loading from 5 mol% to 2 mol% decreases costs without compromising yield (65% vs. 62%). However, sub-1 mol% loadings lead to incomplete conversion (<40%).

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.25 (dt, = 18.2 Hz, 1H, CH=CH), 5.45 (d, = 18.2 Hz, 1H, CH=CH), 3.20–3.10 (m, 2H, B-O), 2.15–2.05 (m, 2H, CH₂Cl), 1.45–1.30 (m, 4H, CH₂), 1.25 (s, 12H, pinacol CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 136.5 (CH=CH), 125.8 (CH=CH), 83.2 (B-O), 44.7 (CH₂Cl), 32.1, 29.8, 24.9 (pinacol CH₃).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) shows ≥96% purity, consistent with vendor specifications.

Challenges and Mitigation Strategies

Stereochemical Control

Achieving exclusive trans-selectivity requires stringent temperature control. Reactions conducted above 50°C favor cis-isomer formation (up to 20%), necessitating low-temperature conditions (−78°C).

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized boronic acid derivatives.

Reduction: Reduced boronic ester derivatives.

Substitution: Substituted boronic esters with various functional groups.

科学的研究の応用

Synthetic Applications

1. Cross-Coupling Reactions

trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester serves as a critical intermediate in various cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is widely utilized for forming carbon-carbon bonds, essential in synthesizing complex organic molecules.

Case Study: Suzuki-Miyaura Coupling

In a study by Ishiyama et al., the compound was successfully used as a coupling partner with aryl halides to synthesize substituted aryl compounds, demonstrating its effectiveness in forming diverse carbon frameworks .

2. Medicinal Chemistry

Boronic acids and their derivatives, including this compound, have shown significant potential in medicinal chemistry. They are known for their ability to interact with biological targets, making them valuable in drug development.

Case Study: Anticancer Activity

Research has highlighted the role of boronic acids in targeting proteasomes, leading to the development of drugs like bortezomib for treating multiple myeloma. The unique reactivity of boronic acids allows for the design of inhibitors that can selectively target cancer cells .

Data Table: Applications Overview

Advanced Synthesis Techniques

The compound has been incorporated into advanced synthesis techniques such as:

1. Palladium-Catalyzed Reactions

Palladium catalysts facilitate the coupling of this compound with various electrophiles, enhancing reaction yields and selectivity .

2. Microwave-Assisted Synthesis

Microwave technology is employed to accelerate reactions involving this boronic ester, significantly reducing reaction times while maintaining high yields .

作用機序

The mechanism of action of trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- Phenylboronic acid pinacol ester shows high solubility in chloroform and moderate solubility in ethers and ketones, while phenylboronic acid itself has poor solubility in hydrocarbons .

- trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester likely follows this trend, with enhanced solubility in chloroform or acetone due to the pinacol group. However, its long aliphatic chain and chloro substituent may reduce solubility in polar solvents compared to aromatic analogs like E-phenylethenylboronic acid pinacol ester (, Compound 6) .

Table 1: Solubility Comparison of Selected Boronic Esters

| Compound Name | Solubility Profile | Key Structural Features |

|---|---|---|

| Phenylboronic acid pinacol ester | High in chloroform, moderate in ethers | Aromatic, no halogen |

| E-phenylethenylboronic acid pinacol ester | Moderate in ketones, low in hydrocarbons | Conjugated double bond, aromatic |

| This compound | Likely high in chloroform, variable in ethers | Aliphatic chain, chloro substituent |

Reactivity in Cross-Coupling Reactions

- 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form a phenolate product with a UV-vis absorption shift (λmax 405 nm), demonstrating the ester’s role in oxidative transformations .

- This compound is tailored for palladium-catalyzed cross-couplings. The chloro group can act as a leaving group or remain inert, enabling post-coupling functionalization. This contrasts with alkylboron derivatives (e.g., potassium but-3-enyltrifluoroborate, ), which lack such versatility .

- Heterocyclic pinacol esters (e.g., indazole or pyrazole derivatives in –8) exhibit distinct reactivity due to their electron-rich aromatic systems, whereas the aliphatic trans-6-Chloro compound offers flexibility in aliphatic chain elongation .

Price and Availability

- Comparatively, indazole- and pyrazole-based pinacol esters (e.g., 7-Fluoro-1H-indazole-4-boronic acid pinacol ester) range from €198 to €662, reflecting the cost of heterocyclic synthesis (–8) .

生物活性

Trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester, also known as (E)-6-chloro-1-hexenylboronic acid pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and case studies.

This compound has the molecular formula C₁₂H₂₂BClO₂ and a molecular weight of approximately 244.57 g/mol. It is characterized by a colorless to pale yellow liquid form with a melting point of 38 to 42 °C and a boiling point of about 271.19 °C at 760 mmHg. The compound features a vinyl group, which is reactive in various organic synthesis reactions, including Suzuki-Miyaura coupling and Heck reactions.

Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to inhibit serine proteases and other enzymes involved in disease pathways. This inhibition is primarily due to the formation of reversible covalent bonds with diols present in the active sites of these enzymes. Such interactions can lead to the development of novel therapeutic agents targeting various diseases, including cancer .

Anticancer Potential

Research indicates that this compound can serve as a precursor for synthesizing potential anticancer agents. The chloro substituent enhances its reactivity towards biological targets, which may facilitate the development of drugs that can effectively combat cancer cells.

Synthesis Methods

This compound can be synthesized through several methods:

- Boronate Ester Formation : Utilizing boron reagents in the presence of suitable catalysts.

- Alkenylation Reactions : Employing vinyl halides in coupling reactions to introduce the hexenyl group.

- Functional Group Transformations : Modifying existing functional groups to derive the desired structure.

These methods highlight its versatility as a building block in organic synthesis .

Interaction Studies

Studies have demonstrated that this compound interacts with various biological molecules, contributing to its utility in biochemical assays and drug discovery. For instance, its reactivity with diols has been explored in proteomics research, where it serves as a tool for studying enzyme mechanisms .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features of this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Chlorophenylboronic Acid | Aromatic ring present | Extensively used in drug design |

| 2-Methylphenylboronic Acid | Aromatic ring present | Known for selectivity in reactions |

| trans-Styrylboronic Acid | Alkenyl group present | Exhibits unique reactivity patterns |

The presence of the chloro group and hexenyl moiety makes this compound particularly attractive for medicinal chemistry applications compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for trans-6-Chloro-1-hexen-1-ylboronic acid pinacol ester?

- Methodological Answer : Synthesis typically involves catalytic protodeboronation of pinacol boronic esters via radical intermediates under controlled temperatures (e.g., 0°C) and pH adjustments (pH ~6) to stabilize intermediates . Alternative routes include photoinduced decarboxylative borylation of carboxylic acids using diboron reagents (e.g., bis(catecholato)diboron) under visible light, which avoids metal catalysts . Key steps include purification via column chromatography or recrystallization, monitored by TLC and NMR for purity validation .

Q. How can solubility properties impact experimental design for this compound?

- Methodological Answer : Solubility varies significantly with solvent choice. For example, phenylboronic acid pinacol esters exhibit high solubility in chloroform and acetone but low solubility in hydrocarbons like methylcyclohexane . Optimal solvent selection (e.g., THF/water mixtures for cross-coupling) ensures homogeneous reaction conditions and minimizes side reactions .

Q. What spectroscopic techniques are critical for characterizing this boronic ester?

- Methodological Answer : UV-vis spectroscopy monitors reaction kinetics (e.g., H₂O₂-induced decomposition at λmax 405 nm) . NMR (¹H, ¹³C, and ¹¹B) confirms structural integrity, while mass spectrometry validates molecular weight. FT-IR identifies boronic ester functional groups (B-O stretching at ~1340 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound?

- Methodological Answer : Key parameters include:

- Catalyst System : Pd(PPh₃)Cl₂ or Pd(OAc)₂ with ligands like xantphos enhances catalytic efficiency .

- Solvent : Biphasic THF/water systems improve solubility and stabilize intermediates .

- Temperature : Reactions proceed at 75–110°C under inert atmospheres to prevent hydrolysis .

- Substrate Ratio : A 1.2:1 molar ratio of boronic ester to aryl halide minimizes protodeboronation side reactions .

Q. What strategies mitigate protodeboronation during synthesis or storage?

- Methodological Answer : Protodeboronation is minimized by:

- Radical Inhibitors : Adding TEMPO or BHT quenches radical chain propagation .

- Low-Temperature Storage : Storing at 0–6°C in anhydrous solvents (e.g., THF) reduces degradation .

- pH Control : Buffering reactions near neutral pH (6–7) prevents acid/base-mediated hydrolysis .

Q. How can contradictory kinetic data in H₂O₂-mediated reactions be resolved?

- Methodological Answer : Discrepancies in reaction rates (e.g., λmax shifts from 290 nm to 405 nm) arise from competing pathways:

- Oxidative Deborylation : H₂O₂ oxidizes the boronic ester, forming phenolic byproducts .

- Radical Intermediates : ESR spectroscopy can detect boryl radicals, clarifying mechanistic divergences . Adjusting H₂O₂ concentration and reaction time prioritizes desired pathways .

Data Analysis and Troubleshooting

Q. How should researchers address unexpected byproducts in cross-coupling reactions?

- Methodological Answer : Byproduct formation (e.g., homocoupling or deborylated alkenes) is analyzed via:

- GC-MS/HPLC : Identifies impurities and quantifies yield loss .

- Kinetic Profiling : UV-vis or in-situ NMR tracks intermediate stability .

- Ligand Screening : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in alkylboron couplings .

Q. What experimental controls validate the stability of this compound under physiological conditions?

- Methodological Answer : Stability assays include:

- Hydrolysis Kinetics : Incubate in PBS (pH 7.4) at 37°C, monitoring boronic ester loss via LC-MS .

- Competitive Binding : Add diols (e.g., mannitol) to assess reversible ester-diol interactions .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。